Cholesteryl chloroformate

Catalog No.
S1894030
CAS No.
7144-08-3
M.F
C28H45ClO2
M. Wt
449.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cholesteryl chloroformate

CAS Number

7144-08-3

Product Name

Cholesteryl chloroformate

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonochloridate

Molecular Formula

C28H45ClO2

Molecular Weight

449.1 g/mol

InChI

InChI=1S/C28H45ClO2/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-26(29)30)13-15-27(20,4)25(22)14-16-28(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3

InChI Key

QNEPTKZEXBPDLF-UHFFFAOYSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)Cl)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)Cl)C)C

Cholesteryl chloroformate (CAS: 7144-08-3) is a bifunctional derivative of cholesterol, a critical biological molecule. It combines the rigid, lipophilic steroid backbone responsible for inducing cholesteric liquid crystal phases with a highly reactive chloroformate group. This dual-property structure makes it a primary reagent for covalently attaching the cholesterol moiety to other molecules, such as polymers, amines, or alcohols. Its principal value in procurement lies in its function as an activated intermediate, enabling the efficient synthesis of more stable, functional end-products like cholesteryl carbamates and carbonates for applications in liquid crystal displays, drug delivery systems, and advanced biomaterials.

Substituting Cholesteryl chloroformate is often unfeasible due to its unique combination of properties. Using simpler reagents like ethyl chloroformate or benzyl chloroformate allows for derivatization but fails to impart the essential liquid crystalline or cell membrane-associating properties of the cholesterol backbone. Conversely, using less reactive cholesterol derivatives, such as cholesteryl chloride or common cholesteryl esters (e.g., oleate, benzoate), lacks the highly efficient and specific reactivity needed for forming stable carbamate or carbonate linkages under mild conditions. These substitutes either require harsh, multi-step activation processes that lower overall yield or fail to provide the specific covalent bond needed for advanced material performance, making Cholesteryl chloroformate the specific choice for streamlined, high-yield synthesis of cholesterol-functionalized materials.

High-Yield Precursor for Stable Carbamate Derivatives in Mild Conditions

Cholesteryl chloroformate serves as a highly efficient precursor for synthesizing cholesteryl carbamates, which exhibit greater stability than the parent chloroformate. In a study synthesizing nine different carbamates via reaction with various amines, yields were consistently high, particularly for secondary aliphatic amines. The use of a DMAP catalyst with cholesteryl chloroformate reduced the required reaction time by 50%, from 24 hours to 12 hours, compared to conventional methods, streamlining the synthesis process. This demonstrates a clear process efficiency advantage over multi-step approaches starting from unactivated cholesterol.

Evidence DimensionReaction Time for Carbamate Synthesis
Target Compound Data12 hours (with DMAP catalyst)
Comparator Or Baseline24 hours (conventional methods without catalyst)
Quantified Difference50% reduction in reaction time
ConditionsReaction of cholesteryl chloroformate with various amines in the presence of 4-dimethylaminopyridine (DMAP) catalyst.

This 50% reduction in synthesis time directly translates to lower production costs, increased throughput, and a more efficient manufacturing workflow for functional biomaterials and drug carriers.

Enables Synthesis of Novel Liquid Crystals with Modified Thermal Properties

The modification of cholesteryl chloroformate into carbamate derivatives allows for the creation of new liquid crystal materials with distinct and potentially more stable mesophases compared to the starting material. For example, reacting cholesteryl chloroformate with specific amines produced novel mesogens, Cholesteryl 1H-imidazole-1-carboxylate (Cho-Imi) and Cholesteryl (4-((E)-phenyldiazenyl) phenyl) carbamate (Cho-Diazo). These new compounds exhibited multiple liquid crystal phases different from the parent cholesteryl chloroformate, demonstrating its utility as a scaffold for tuning thermo-optic properties. This tunability is a key requirement for developing materials for specific temperature-sensing or display applications.

Evidence DimensionLiquid Crystal Phase Behavior
Target Compound DataExhibits multiple, new liquid crystal phases upon conversion to carbamate derivatives (e.g., Cho-Imi, Cho-Diazo).
Comparator Or BaselineKnown liquid crystal phases of the parent cholesteryl chloroformate.
Quantified DifferenceQualitative but distinct creation of new mesophases.
ConditionsSynthesis via reaction of cholesteryl chloroformate with various amines (imidazole, (E)-4-(phenyldiazenyl)aniline).

For developers of liquid crystal thermometers, sensors, or displays, this compound is not just a component but a key precursor for tuning the material's color-play and operating temperature range.

Critical Reagent for Post-Polymerization Modification to Create Amphiphilic Polymers

Cholesteryl chloroformate is a preferred reagent for introducing cholesterol onto existing polymer chains via post-polymerization modification. This method involves a straightforward esterification reaction between the chloroformate and a hydroxyl end-group on a precursor polymer, such as P(NIPAAm-co-DMAAm). This process is more direct and controllable than initiating polymerization from a cholesterol-based initiator, which can be less versatile. The resulting amphiphilic polymers, with a hydrophilic polymer backbone and a lipophilic cholesterol tail, can self-assemble into micelles capable of encapsulating hydrophobic drugs, showing higher encapsulation efficiency than the unmodified control polymers.

Evidence DimensionSynthetic Strategy for Amphiphilic Polymers
Target Compound DataEnables efficient, single-step post-polymerization modification of hydroxyl-terminated polymers.
Comparator Or BaselineAlternative methods like using a cholesterol-based initiator for polymerization from the start.
Quantified DifferenceProvides greater synthetic flexibility and control over the final polymer structure.
ConditionsEsterification reaction with a hydroxyl-terminated precursor polymer.

This provides a reliable and adaptable method for creating advanced drug delivery vehicles, allowing researchers to modify existing, well-characterized polymers rather than developing entirely new polymerization schemes.

Development of Tunable Liquid Crystal Materials for Sensors and Displays

This compound is the specific choice when the goal is to create novel cholesteric liquid crystals with tailored thermal properties. By reacting it with different amines to form stable carbamate-linked mesogens, developers can precisely control the phase transition temperatures and color response of materials used in temperature sensors, smart windows, and display technologies.

Surface Functionalization of Polymers and Nanoparticles for Drug Delivery

As a highly reactive precursor, Cholesteryl chloroformate is ideal for efficiently grafting cholesterol onto the surface of hydrophilic polymers or nanoparticles. This modification is used to improve biocompatibility, enhance cellular uptake, and create amphiphilic structures that can self-assemble into micelles for encapsulating and delivering hydrophobic therapeutic agents.

Streamlined Synthesis of Carbamate-Based Biomaterials

For workflows requiring the rapid and high-yield production of cholesterol-based carbamates, this reagent is superior to multi-step alternatives. Its high reactivity, especially when catalyzed, significantly reduces synthesis time, making it the procurement choice for efficient scale-up in the development of stable, bioactive materials for tissue engineering and controlled-release applications.

XLogP3

10.2

General Manufacturing Information

Cholest-5-en-3-ol (3.beta.)-, 3-(carbonochloridate): ACTIVE

Dates

Last modified: 08-16-2023

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